molecular formula C11H10ClF3N2O2 B1389192 2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride CAS No. 1219422-80-6

2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Cat. No.: B1389192
CAS No.: 1219422-80-6
M. Wt: 294.66 g/mol
InChI Key: XIRQRMISDSOPNJ-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a fluorinated benzoimidazole derivative with a propionic acid moiety and a hydrochloride salt. Its molecular formula is C₁₁H₁₀F₃N₂O₂·HCl, yielding a molecular weight of 296.67 g/mol (calculated). The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the benzoimidazole core contributes to aromatic stacking interactions in biological systems. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2.ClH/c1-6(9(17)18)16-8-5-3-2-4-7(8)15-10(16)11(12,13)14;/h2-6H,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRQRMISDSOPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Steps

  • Step 1 : Synthesize 2-trifluoromethyl-benzimidazole by condensing 2-trifluoromethylbenzaldehyde with o-phenylenediamine in an acidic medium.

  • Step 2 : React the resulting benzimidazole with a propionic acid derivative (e.g., chloroacetic acid) in the presence of a base to form the propionic acid moiety. This reaction is typically conducted in DMF or DMSO at elevated temperatures.

  • Step 3 : Convert the propionic acid derivative into its hydrochloride salt by treating it with hydrochloric acid.

Synthesis Conditions and Reagents

Reagent/Condition Description
Solvent DMF or DMSO
Base NaOH or K2CO3
Temperature Elevated (e.g., 100°C)
Reaction Time Several hours
Purification Crystallization or chromatography

Biological Activity and Applications

Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, making it effective against both Gram-positive and Gram-negative bacteria.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: Substitution reactions can occur at various positions on the benzoimidazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted benzoimidazoles and their derivatives.

Scientific Research Applications

The compound 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid hydrochloride (CAS Number: 1219422-80-6) is a chemical entity that has garnered interest in various scientific research applications. This article explores its applications, focusing on its potential in medicinal chemistry, pharmacology, and biochemistry, supported by case studies and data tables.

Medicinal Chemistry

The benzimidazole scaffold is well-known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-parasitic activities. The incorporation of a trifluoromethyl group enhances lipophilicity and metabolic stability, making compounds more effective as drug candidates.

Case Study: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of benzimidazole derivatives demonstrated that modifications like the trifluoromethyl group enhance the inhibitory activity against inflammatory mediators. The compound showed significant promise in reducing edema in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.

Pharmacology

Research indicates that compounds containing benzimidazole derivatives exhibit a range of pharmacological activities, including inhibition of specific enzymes and modulation of receptor activity.

Data Table: Pharmacological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical studies. Its role in enzyme inhibition and receptor binding can be explored to understand its mechanism of action at the molecular level.

Case Study: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential use as a lead compound for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism by which 2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Solubility & Stability Insights
2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride 296.67 Not reported Benzoimidazole, -CF₃, propionic acid, HCl High solubility in polar solvents due to HCl
4-(Trifluoromethyl)picolinimidamide hydrochloride (CAS 909109-68-8) 253.65 Not reported Pyridine, -CF₃, amidine, HCl Moderate solubility; -CF₃ enhances stability
2-(4-Imidazolyl)ethylamine dihydrochloride 184.07 249–252 Imidazole, ethylamine, 2HCl High thermal stability; hygroscopic
3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride (CAS 1185293-81-5) 297.77 Not reported Piperazine, pyridine, propionic acid, HCl Improved bioavailability via piperazine
L-Histidine (CAS 71-00-1) 155.15 285 (dec.) Imidazole, amino acid Low solubility in nonpolar solvents

Key Findings:

Core Heterocycle Differences: The benzoimidazole core in the target compound provides greater aromaticity and planar rigidity compared to pyridine (CAS 909109-68-8) or imidazole (CAS 71-00-1). This enhances binding affinity in receptor-ligand interactions . Dihydrochloride salts (e.g., 2-(4-Imidazolyl)ethylamine dihydrochloride) exhibit higher melting points (>250°C) than monohydrochloride derivatives, suggesting stronger ionic interactions .

Functional Group Impact: The -CF₃ group in the target compound and CAS 909109-68-8 increases resistance to oxidative metabolism compared to non-fluorinated analogs like L-histidine . Propionic acid derivatives (e.g., CAS 1185293-81-5) show enhanced solubility in physiological buffers, critical for drug formulation .

Pharmacokinetic Considerations :

  • Piperazine-containing analogs (e.g., CAS 1185293-81-5) may exhibit superior blood-brain barrier penetration compared to benzoimidazole derivatives, which are more suited for peripheral targets .

Research Implications

The trifluoromethyl-benzoimidazole scaffold offers a unique balance of stability and bioactivity, distinguishing it from pyridine- or imidazole-based compounds.

Biological Activity

2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H10_{10}ClF3_3N2_2O2_2. It features a benzoimidazole core, which is known for its diverse pharmacological properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : Related compounds in the benzoimidazole class have shown promise in reducing inflammatory markers.
  • Cytotoxicity : Some derivatives demonstrate cytotoxic effects on cancer cell lines.

The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways. For instance, compounds with similar structures have been reported to affect cytokine release and inhibit pathways associated with inflammation and cellular proliferation.

Case Studies

  • Anti-inflammatory Activity : A study evaluating derivatives of benzoimidazole derivatives found that certain compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential mechanism through which this compound may exert anti-inflammatory effects .
  • Antimicrobial Efficacy : In vitro tests indicated that the compound showed activity against both Gram-positive and Gram-negative bacteria, although specific strains were not detailed in the available literature .
  • Cytotoxicity in Cancer Cells : Research on structurally similar compounds revealed cytotoxic effects on various cancer cell lines, suggesting that further investigation into the cytotoxic potential of this compound is warranted .

Data Tables

Activity Type Effect Reference
AntimicrobialActive against specific bacteria
Anti-inflammatoryReduced TNF-α, IL-6 levels
CytotoxicityEffective against cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of benzimidazole derivatives typically involves condensation of 1,2-phenylenediamine with carboxylic acid derivatives. For the trifluoromethyl-substituted benzimidazole core, trifluoroacetic acid (TFA) and HCl are critical for cyclization under reflux (Scheme 1, ). To attach the propionic acid moiety, alkylation or nucleophilic substitution reactions are employed. Optimization steps include:

  • Temperature control : Reflux in TFA/HCl (4 h) ensures efficient cyclization.
  • Catalyst selection : Acidic conditions (e.g., HCl) enhance reaction rates.
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) improves yield.
    Reference: Synthesis protocols for analogous compounds in .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the benzimidazole ring, trifluoromethyl group, and propionic acid linkage.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.
    Methodology derived from characterization of structurally related imidazole derivatives in .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Answer:

  • Storage : Keep in tightly sealed, light-resistant containers at 4°C in a desiccator.
  • Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., aluminum, iron) to prevent decomposition .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oxidation byproducts.
    Guidelines adapted from handling protocols for halogenated propionic acids in .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

Answer: Reported solubility variations may arise from:

  • Polymorphism : Use X-ray crystallography to identify crystalline forms.
  • pH dependence : The hydrochloride salt’s solubility in aqueous buffers (e.g., PBS) depends on protonation states; measure logP (octanol/water) to assess hydrophobicity.
  • Experimental validation : Compare solubility in DMSO, ethanol, and water via gravimetric analysis.
    Refer to solvent compatibility studies for trifluoromethylated benzimidazoles in .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound during nucleophilic substitution reactions?

Answer: The electron-withdrawing trifluoromethyl group:

  • Activates the benzimidazole ring for electrophilic substitution at the 4- and 7-positions.
  • Reduces basicity of the imidazole nitrogen , altering reaction kinetics with nucleophiles (e.g., amines, thiols).
  • Quantitative analysis : Use DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites.
    Theoretical and experimental data from support this analysis.

Q. How can in silico modeling predict the biological activity of this compound against enzyme targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases.
  • Pharmacophore modeling : Identify critical features (e.g., trifluoromethyl, carboxylic acid) using Schrödinger Suite.
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic stability.
    Case studies for similar imidazole-based compounds in .

Q. What strategies mitigate side reactions during functionalization of the propionic acid moiety?

Answer:

  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted acylation.
  • Low-temperature reactions : Conduct alkylation at -20°C in anhydrous DMF to suppress esterification.
  • Catalytic additives : Use HOBt/DCC for amide bond formation to minimize racemization.
    Optimization strategies from peptide coupling protocols in .

Q. How do spectral anomalies (e.g., split NMR peaks) arise in this compound, and how are they resolved?

Answer: Split peaks may indicate:

  • Dynamic stereochemistry : Variable-temperature NMR (VT-NMR) to study conformational exchange.
  • Diastereotopic protons : Analyze 1H^1H-1H^1H COSY and NOESY for spatial correlations.
  • Impurity interference : Repurify via preparative TLC (silica gel, CH2 _2Cl2 _2/MeOH 9:1).
    Spectral interpretation methods from .

Q. What are the ethical and safety protocols for handling this compound given its structural analogs’ carcinogenic potential?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and weighing.
  • Carcinogen handling : Classify as a “suspect carcinogen” and follow OSHA guidelines (29 CFR 1910.1200).
    Safety protocols adapted from chlorophenoxy propionic acids in .

Q. How can researchers design controlled experiments to validate conflicting bioactivity reports for this compound?

Answer:

  • Dose-response assays : Test across a concentration range (0.1–100 µM) in triplicate.
  • Positive/Negative controls : Include known agonists/antagonists (e.g., aspirin for COX inhibition).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05).
    Experimental design principles from .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride
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2-(2-Trifluoromethyl-benzoimidazol-1-YL)-propionic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.